N-cyclohexyl-2-fluoro-4-nitrobenzamide
CAS No.: 1378454-77-3
Cat. No.: VC2995291
Molecular Formula: C13H15FN2O3
Molecular Weight: 266.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378454-77-3 |
|---|---|
| Molecular Formula | C13H15FN2O3 |
| Molecular Weight | 266.27 g/mol |
| IUPAC Name | N-cyclohexyl-2-fluoro-4-nitrobenzamide |
| Standard InChI | InChI=1S/C13H15FN2O3/c14-12-8-10(16(18)19)6-7-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) |
| Standard InChI Key | YTODDDOEPCOXRU-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Introduction
N-cyclohexyl-2-fluoro-4-nitrobenzamide is a chemical compound with the molecular formula and a molecular weight of 266.27 g/mol. This compound is characterized by the presence of a cyclohexyl group, a fluorine atom, and a nitro group attached to a benzamide structure. The compound's CAS number is 1378454-77-3, and it is recognized for its potential biological activities, particularly in medicinal chemistry.
Synthesis Methods
The synthesis of N-cyclohexyl-2-fluoro-4-nitrobenzamide involves several chemical reactions that utilize various reagents and conditions. A common method includes:
-
Starting Materials: 2-fluoro-4-nitrobenzamide
-
Reagents: Phosphorus pentoxide, hexamethyldisiloxane, and dichloroethane
-
Conditions: Heating at 100°C for 4 hours under nitrogen atmosphere
The reaction typically yields high purity levels, often exceeding 95% as indicated in various studies .
Biological Activity
Research indicates that N-cyclohexyl-2-fluoro-4-nitrobenzamide exhibits notable biological activities. Specifically, studies have shown its potential as an antitubercular agent:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume